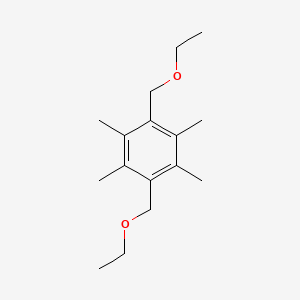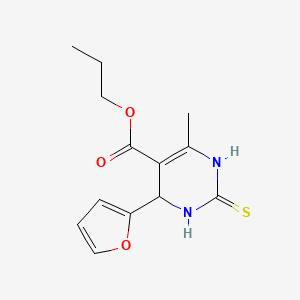![molecular formula C10H7FO5S B12522054 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- CAS No. 820209-56-1](/img/structure/B12522054.png)
2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position and a methylsulfonyl group at the 4th position, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- typically involves the introduction of the fluorine and methylsulfonyl groups onto the benzopyran core. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as Selectfluor is used to introduce the fluorine atom. The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methylsulfonyl groups can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methylsulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorination: Selectfluor in acetonitrile.
Methylsulfonylation: Methylsulfonyl chloride in the presence of a base like triethylamine.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the methylsulfonyl group can yield a hydroxyl derivative, while reduction can lead to the formation of a dihydro derivative.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but with a methyl group instead of a fluorine atom.
2H-1-Benzopyran-2-one, 7-fluoro-4-hydroxy-: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The presence of both the fluorine and methylsulfonyl groups in 2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]- makes it unique compared to other benzopyran derivatives. These functional groups can significantly alter the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.
Properties
CAS No. |
820209-56-1 |
|---|---|
Molecular Formula |
C10H7FO5S |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
(6-fluoro-2-oxochromen-4-yl) methanesulfonate |
InChI |
InChI=1S/C10H7FO5S/c1-17(13,14)16-9-5-10(12)15-8-3-2-6(11)4-7(8)9/h2-5H,1H3 |
InChI Key |
RTZHQHZZVSZRSK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=O)OC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)

![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)

![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
